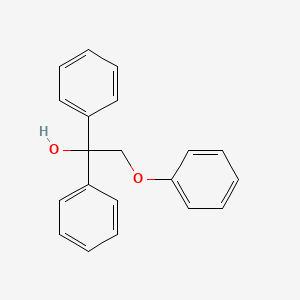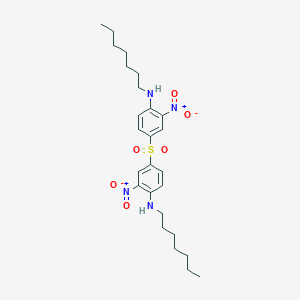![molecular formula C14H28N2O8S2 B14000704 [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate CAS No. 36647-85-5](/img/structure/B14000704.png)
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both sulfonate and amide functional groups, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 3-methylsulfonyloxypropanoic acid and hexylamine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions might result in the formation of new sulfonate or amide derivatives.
科学的研究の応用
Chemistry
In chemistry, [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating new compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological molecules might offer insights into new drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
[4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide]: This compound shares the sulfonamide group but differs in its overall structure and reactivity.
Tetrahydrobiopterin: Although structurally different, it shares some functional similarities in terms of its interaction with biological molecules.
Uniqueness
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate is unique due to its combination of sulfonate and amide groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
36647-85-5 |
|---|---|
分子式 |
C14H28N2O8S2 |
分子量 |
416.5 g/mol |
IUPAC名 |
[3-[6-(3-methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C14H28N2O8S2/c1-25(19,20)23-11-7-13(17)15-9-5-3-4-6-10-16-14(18)8-12-24-26(2,21)22/h3-12H2,1-2H3,(H,15,17)(H,16,18) |
InChIキー |
KNBXTCDCZUNAHT-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCC(=O)NCCCCCCNC(=O)CCOS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


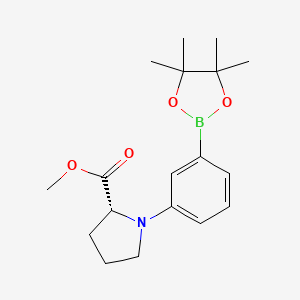

![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)


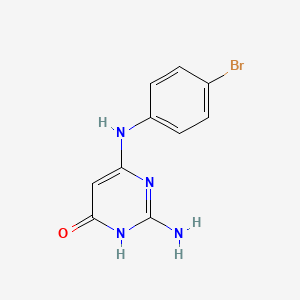

![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
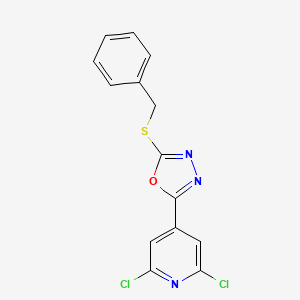
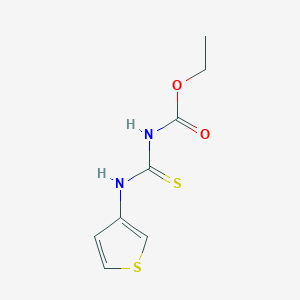
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

